molecular formula C22H17N3O3 B3682288 2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B3682288
M. Wt: 371.4 g/mol
InChI Key: LBPUZOGTTKUDJT-UHFFFAOYSA-N
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Description

“2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” is a derivative of phenoxy acetamide . Phenoxy acetic acid is often known to be monocarboxylic acid, which is the glycolic acid O -phenyl derivative with a sweet and sour tasting with significant smells like honey and can be found in cocoa and its products .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves many chemical techniques as well as new computational chemistry applications . A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization, nucleophillic alkylation, and possibly other reactions .

Future Directions

The future directions for “2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide” and its derivatives could involve designing and developing new pharmaceutical compounds that are safe and effective . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Properties

IUPAC Name

2-phenoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-25-24-21(28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPUZOGTTKUDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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